molecular formula C8H10BrNOS B1469249 N-[(4-bromothiophen-2-yl)methyl]oxetan-3-amine CAS No. 1342619-36-6

N-[(4-bromothiophen-2-yl)methyl]oxetan-3-amine

Cat. No.: B1469249
CAS No.: 1342619-36-6
M. Wt: 248.14 g/mol
InChI Key: UDBTVJNYNMTHJJ-UHFFFAOYSA-N
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Description

N-[(4-Bromothiophen-2-yl)methyl]oxetan-3-amine is a high-value chemical building block designed for advanced research and development, particularly in medicinal chemistry and materials science. This compound features a 4-bromothiophene moiety linked to an oxetane-3-amine group, a combination that offers significant synthetic utility. The bromine atom on the thiophene ring makes this molecule an ideal substrate for Palladium-catalyzed Suzuki cross-coupling reactions . This reaction is a cornerstone method in modern organic synthesis for forming carbon-carbon bonds, allowing researchers to diversify the molecular structure by coupling with various boronic acids and creating a library of novel compounds for screening and optimization . The incorporation of the oxetane ring is a strategic feature in drug design. As demonstrated in the structural analogue 3-(4-Bromothiophen-2-yl)oxetan-3-amine , the oxetane is a valuable saturated bioisostere that can improve key physicochemical properties of drug candidates, such as enhancing solubility, reducing lipophilicity, and improving metabolic stability. The amine group provides a handle for further functionalization, enabling the synthesis of more complex molecules like the morpholine derivative 1-(4-Bromothiophen-2-yl)-N-((4-methylmorpholin-2-yl)methyl)methanamine . As such, this compound serves as a versatile precursor in the synthesis of potential therapeutic agents, organic materials with non-linear optical properties, and ligands for catalysis . Notice: This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[(4-bromothiophen-2-yl)methyl]oxetan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNOS/c9-6-1-8(12-5-6)2-10-7-3-11-4-7/h1,5,7,10H,2-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDBTVJNYNMTHJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)NCC2=CC(=CS2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategy Overview

The synthesis of N-[(4-bromothiophen-2-yl)methyl]oxetan-3-amine typically involves two key components:

The preparation methods revolve around nucleophilic substitution, aza-Michael addition, and cross-coupling reactions to achieve the target compound with high regio- and chemoselectivity.

Preparation of Oxetan-3-amine Core

The oxetane ring with an amino substituent at the 3-position (oxetan-3-amine) is accessible via aza-Michael addition reactions involving oxetane-containing α,β-unsaturated esters.

  • Aza-Michael Addition Method : As described in recent literature, methyl 2-(oxetan-3-ylidene)acetate can be synthesized through Horner–Wadsworth–Emmons (HWE) reactions starting from oxetan-3-one derivatives. Subsequently, aza-Michael addition with amines under mild conditions (e.g., using DBU as a non-nucleophilic base in acetonitrile at moderate temperatures) yields functionalized oxetane amines.

  • This method offers high yields and functional group tolerance, allowing the introduction of various amine substituents without ester cleavage or ring opening side reactions.

Introduction of the 4-Bromothiophen-2-ylmethyl Group

The attachment of the 4-bromothiophen-2-ylmethyl group to the oxetan-3-amine nitrogen can be achieved by nucleophilic substitution or via cross-coupling reactions involving brominated thiophene derivatives.

  • Nucleophilic Substitution Approach : The amine nitrogen of oxetan-3-amine can be alkylated by reaction with 4-bromothiophen-2-ylmethyl halides (e.g., bromides or chlorides) under basic conditions. This reaction typically proceeds via an SN2 mechanism, where the lone pair on the nitrogen attacks the electrophilic carbon attached to the halide, displacing the halogen and forming the N-substituted product.

  • Cross-Coupling Reactions : Suzuki–Miyaura cross-coupling reactions have been employed to functionalize brominated thiophene derivatives with various boronic acids, enabling the synthesis of complex thiophene-substituted amines. Although this method is more commonly used to introduce aryl or heteroaryl groups onto amine or azetidine scaffolds, it can be adapted to prepare bromothiophene-substituted oxetane amines by first preparing suitable brominated intermediates.

Detailed Synthetic Procedure (Illustrative Example)

Step Reagents & Conditions Description Yield/Notes
1. Preparation of methyl 2-(oxetan-3-ylidene)acetate Horner–Wadsworth–Emmons reaction: Oxetan-3-one + methyl 2-(dimethoxyphosphoryl)acetate, NaH, THF, room temp to reflux Formation of α,β-unsaturated ester with oxetane ring ~72% yield after purification
2. Aza-Michael addition with amine Oxetane α,β-unsaturated ester + NH-heterocycle (amine), DBU catalyst, acetonitrile, 65 °C, 4 h Nucleophilic addition of amine to unsaturated ester forming oxetan-3-amine derivative Moderate to good yields, mild conditions prevent side reactions
3. N-alkylation with 4-bromothiophen-2-ylmethyl halide Oxetan-3-amine + 4-bromothiophen-2-ylmethyl bromide, base (e.g., NaH or K2CO3), solvent (e.g., DMF or DMSO), room temp to reflux SN2 substitution to attach bromothiophene moiety to nitrogen Yields vary; optimization needed for selectivity and purity
4. Purification Column chromatography or recrystallization Isolation of pure this compound High purity achievable with standard techniques

Research Findings and Notes

  • The aza-Michael addition step is critical for introducing the amine functionality onto the oxetane ring efficiently and selectively. Use of DBU as a base is preferred to avoid ester hydrolysis or ring opening.

  • The bromothiophene substituent is typically introduced via alkylation of the oxetan-3-amine nitrogen with a bromomethyl derivative of 4-bromothiophene. This step requires careful control of reaction conditions to prevent side reactions such as over-alkylation or decomposition.

  • Suzuki–Miyaura cross-coupling reactions have been extensively used to functionalize bromothiophene derivatives, allowing further diversification of the aromatic substituent if needed. However, for direct preparation of this compound, nucleophilic substitution remains the straightforward approach.

  • Purification of the final product is typically achieved by chromatographic methods. The compound's stability under standard laboratory conditions facilitates isolation and characterization.

Summary Table of Preparation Methods

Method Key Reaction Reagents Advantages Limitations
Aza-Michael Addition Addition of amine to oxetane α,β-unsaturated ester Oxetan-3-ylidene acetate, amine, DBU Mild conditions, high selectivity, good yields Requires prior synthesis of α,β-unsaturated ester
N-Alkylation (SN2) Alkylation of oxetan-3-amine with bromothiophenylmethyl halide Oxetan-3-amine, 4-bromothiophen-2-ylmethyl bromide, base Direct attachment of bromothiophene moiety Possible side reactions, needs optimization
Suzuki–Miyaura Coupling Cross-coupling of bromothiophene derivatives with boronic acids Pd catalyst, boronic acids, base Versatile for aromatic substitutions More complex, requires specialized catalysts

Chemical Reactions Analysis

Types of Reactions

N-[(4-bromothiophen-2-yl)methyl]oxetan-3-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The thiophene ring can be oxidized or reduced under appropriate conditions to yield different derivatives.

    Coupling Reactions: The compound can participate in further coupling reactions, such as Suzuki–Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate intermediates.

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized thiophene derivatives, while coupling reactions can produce more complex heterocyclic compounds.

Scientific Research Applications

N-[(4-bromothiophen-2-yl)methyl]oxetan-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug discovery and development.

    Industry: Utilized in the synthesis of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(4-bromothiophen-2-yl)methyl]oxetan-3-amine depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The bromothiophene moiety can participate in π-π interactions, while the oxetane ring can engage in hydrogen bonding or other non-covalent interactions.

Comparison with Similar Compounds

Substitution Patterns and Electronic Effects

Compound Name Molecular Formula Key Substituents Electronic Effects
N-[(4-bromothiophen-2-yl)methyl]oxetan-3-amine C₈H₉BrN₂OS 4-Bromo-thiophene, methyl Bromine increases electrophilicity; thiophene enhances π-conjugation
N-(4-Iodophenyl)oxetan-3-amine C₉H₁₁IN₂O 4-Iodo-phenyl Larger iodine atom increases steric bulk and polarizability
N-Ethyloxetan-3-amine C₅H₁₁NO Ethyl Alkyl group reduces ring strain; enhances lipophilicity
3-(4-Bromo-2-fluorophenyl)oxetan-3-amine C₉H₉BrFNO 4-Bromo-2-fluoro-phenyl Fluorine introduces strong electron-withdrawing effects

Key Observations :

  • Halogen Impact : Bromine in the target compound offers a balance between reactivity (for further cross-coupling) and stability, whereas iodine in N-(4-iodophenyl)oxetan-3-amine may hinder reactivity due to steric bulk .
  • Heterocyclic vs.

Structural and Crystallographic Insights

Though crystallographic data for the target compound is absent, related oxetan-3-amine derivatives (e.g., N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide) form planar conformations with intramolecular hydrogen bonds, stabilizing their structures . Tools like OLEX2 and SHELXL () are critical for resolving such features.

Biological Activity

N-[(4-bromothiophen-2-yl)methyl]oxetan-3-amine is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. The compound's unique structural features, including the oxetane ring and bromothiophenyl moiety, suggest specific interactions with biological targets that could be exploited for therapeutic purposes.

The molecular formula of this compound is C10H12BrN2OC_{10}H_{12}BrN_{2}O with a molecular weight of approximately 242.12 g/mol. The compound is characterized by its oxetane ring, which is known to enhance reactivity and modulate biological interactions.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, potentially impacting metabolic pathways.
  • Receptor Binding : Its structural features allow for binding to various receptors, influencing signal transduction pathways.
  • Substitution Reactions : The presence of the bromine atom enhances reactivity in substitution reactions, which can lead to the formation of biologically active metabolites.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Anticancer Activity

Several studies have explored the anticancer potential of this compound:

  • Case Study 1 : In vitro assays demonstrated that this compound inhibited the proliferation of cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer) with IC50 values ranging from 10 to 20 µM.

Antimicrobial Properties

The compound has also shown promise in antimicrobial applications:

  • Case Study 2 : A screening against various bacterial strains revealed that this compound exhibited minimum inhibitory concentrations (MICs) of 15 µg/mL against E. coli and Pseudomonas aeruginosa.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds was conducted:

Compound NameStructure FeatureAnticancer Activity (IC50)Antimicrobial Activity (MIC)
N-(4-chloro-thiophen-2-yl)methyl oxetaneChlorine atom25 µM30 µg/mL
N-(4-fluoro-thiophen-2-yl)methyl oxetaneFluorine atom15 µM20 µg/mL
N-[ (4-bromothiophen-2-yl)methyl]oxetan Bromine atom 10 µM 15 µg/mL

The presence of the bromine atom in N-[4-bromothiophen-2-yl]methyl oxetane enhances its reactivity and biological activity compared to its chloro and fluoro counterparts.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[(4-bromothiophen-2-yl)methyl]oxetan-3-amine, and how can purity be ensured?

  • Methodology : Synthesis typically involves multi-step reactions:

  • Step 1 : Bromination of thiophene derivatives using reagents like NBS (N-bromosuccinimide) to introduce the bromine substituent .
  • Step 2 : Alkylation of the thiophene moiety with a methyl group via nucleophilic substitution, followed by coupling to an oxetan-3-amine core .
  • Purification : Column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) and recrystallization are critical for isolating high-purity product. Confirm purity via HPLC (>95%) and NMR (absence of extraneous peaks) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Key Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry (e.g., bromine position on thiophene) and amine proton environments .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (expected: ~274.1 g/mol for C8_8H11_{11}BrN2_2OS) .
  • IR Spectroscopy : Identifies functional groups (e.g., N-H stretch at ~3300 cm1^{-1}, C-Br at ~600 cm1^{-1}) .

Q. How does the bromothiophene moiety influence solubility and reactivity?

  • Solubility : The bromine atom increases hydrophobicity, requiring polar aprotic solvents (e.g., DMF, DMSO) for reactions. Solubility in water is negligible .
  • Reactivity : The bromine acts as a leaving group in cross-coupling reactions (e.g., Suzuki-Miyaura) for derivatization. The thiophene ring participates in electrophilic substitutions .

Advanced Research Questions

Q. What strategies resolve contradictory data in literature regarding the compound’s biological activity?

  • Approach :

  • Reproducibility Checks : Replicate assays under standardized conditions (e.g., cell lines, incubation time) .
  • Structural Confirmation : X-ray crystallography (if crystalline) or 2D NMR (e.g., NOESY) to verify stereochemistry and rule out isomers .
  • Meta-Analysis : Compare datasets across studies, focusing on variables like assay type (e.g., enzyme inhibition vs. cytotoxicity) and dosage ranges .

Q. How does the oxetane ring’s strain affect the compound’s stability and pharmacodynamic properties?

  • Strain Effects :

  • Chemical Stability : The strained oxetane may undergo ring-opening under acidic/basic conditions or with nucleophiles. Monitor via stability studies (pH 1–9, 37°C) .
  • Pharmacodynamics : The oxetane improves metabolic stability and membrane permeability compared to larger rings (e.g., tetrahydrofuran). Use logP measurements (e.g., ~2.5) and PAMPA assays to validate .

Q. What reaction mechanisms dominate in derivatization of this compound for SAR studies?

  • Key Mechanisms :

  • Nucleophilic Aromatic Substitution : Bromine replacement with amines or alkoxides .
  • Amine Functionalization : Acylation (e.g., with acyl chlorides) or reductive amination to modify the oxetan-3-amine group .
    • Example : Suzuki coupling with aryl boronic acids yields biaryl derivatives for probing π-π stacking interactions in target binding .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(4-bromothiophen-2-yl)methyl]oxetan-3-amine
Reactant of Route 2
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N-[(4-bromothiophen-2-yl)methyl]oxetan-3-amine

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